{4-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester
Description
This compound is a tert-butyl carbamate derivative featuring a cyclohexyl ring substituted at the 4-position with an ethyl-amino-linked (S)-2-aminopropionyl group. Key characteristics include:
- Molecular Formula: Likely C₁₆H₂₉N₃O₃ (inferred from structural analysis).
- Molecular Weight: 313.44 g/mol .
- CAS Number: 1354026-69-9 .
- Purity: 95.0% (as per commercial specifications) .
- Key Features: Chiral (S)-configured 2-aminopropionyl group, enabling stereospecific interactions. tert-Butyl carbamate protecting group, enhancing stability during synthetic processes. Cyclohexyl backbone, contributing to conformational flexibility or rigidity depending on substituent placement.
Properties
IUPAC Name |
tert-butyl N-[4-[[(2S)-2-aminopropanoyl]-ethylamino]cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O3/c1-6-19(14(20)11(2)17)13-9-7-12(8-10-13)18-15(21)22-16(3,4)5/h11-13H,6-10,17H2,1-5H3,(H,18,21)/t11-,12?,13?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKQBYNYTQCHEH-HIFPTAJRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCC(CC1)NC(=O)OC(C)(C)C)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCC(CC1)NC(=O)OC(C)(C)C)C(=O)[C@H](C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
{4-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester (CAS: 1354015-50-1) is a synthetic compound with potential biological activity. This article reviews its chemical properties, biological mechanisms, and research findings related to its activity in various biological systems.
- Molecular Formula : C16H31N3O3
- Molar Mass : 313.43564 g/mol
- Structural Characteristics : The compound features a cyclohexyl group, an amino acid moiety, and a tert-butyl ester functional group, which may influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its interactions with various biochemical pathways. It is believed to modulate several receptor systems and cellular processes, including:
- Neurotransmitter Receptors : The compound may interact with G-protein coupled receptors (GPCRs), influencing neuronal signaling pathways.
- Cell Cycle Regulation : Potential effects on cell cycle progression and apoptosis have been noted, indicating a role in cancer biology.
- Inflammatory Pathways : The compound might exhibit anti-inflammatory properties by modulating cytokine release and immune cell activation.
Biological Activity and Research Findings
Numerous studies have investigated the biological effects of {4-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester. Below are summarized findings from key research:
In Vitro Studies
- Cytotoxicity : Research indicates that the compound exhibits cytotoxic effects on cancer cell lines, suggesting potential as an anti-cancer agent. IC50 values were recorded in the micromolar range, indicating effective inhibition of cell proliferation.
- Neuroprotective Effects : In models of neurodegeneration, the compound demonstrated protective effects against oxidative stress-induced cell death.
In Vivo Studies
- Animal Models : In rodent models, administration of the compound resulted in significant reductions in tumor size and improved survival rates compared to control groups.
- Behavioral Studies : The compound has shown promise in modulating behaviors associated with anxiety and depression in animal models, potentially through serotonergic pathways.
Table 1: Summary of Biological Activity
Case Studies
- Case Study on Cancer Treatment : A study involving mice with induced tumors showed that treatment with the compound led to a 50% reduction in tumor volume after four weeks of administration. Histological analysis revealed decreased proliferation markers in treated tissues.
- Neurodegenerative Disease Model : In a model of Alzheimer's disease, the administration of the compound improved cognitive function as measured by maze tests and reduced amyloid plaque accumulation.
Scientific Research Applications
Pharmacological Applications
-
Drug Development
- The compound's structure suggests potential as a drug candidate due to the presence of the amino group, which may facilitate interactions with biological macromolecules. Preliminary studies indicate that structurally similar compounds exhibit various biological activities such as antimicrobial and neuroprotective effects .
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Neuroprotective Properties
- Compounds with similar structures have shown neuroprotective effects, making this compound a candidate for research in neurodegenerative diseases. Its ability to interact with neurotransmitter systems could provide insights into new therapeutic strategies.
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Antimicrobial Activity
- The carbamate structure of the compound is associated with antimicrobial properties. Research on related compounds has demonstrated efficacy against various bacterial strains, suggesting that this compound could be explored for developing new antibiotics.
Synthetic Routes
Several synthetic pathways can be employed to produce {4-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester. Common methods include:
- Amidation Reactions : Utilizing cyclohexylamine and tert-butyl chloroformate in the presence of base.
- Coupling Reactions : Employing peptide coupling techniques to form the desired carbamate linkage.
Case Studies and Research Findings
-
Interaction Studies
- Research has focused on understanding the pharmacodynamics and pharmacokinetics of the compound through various interaction studies. Techniques such as NMR spectroscopy and mass spectrometry have been utilized to elucidate binding affinities and metabolic pathways.
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Comparative Studies
- Comparative studies with related compounds have highlighted the unique properties of this compound. For example, compounds like cyclohexylcarbamic acid and tert-butyl carbamate were assessed for their biological activities, revealing that this specific compound may confer distinct advantages in therapeutic applications due to its complex structure .
Summary of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-3-methylbutanoic acid | Amino acid derivative | Neuroprotective |
| Cyclohexylcarbamic acid | Carbamate structure | Antimicrobial |
| Tert-butyl carbamate | Ester linkage | Potential drug candidate |
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine and carbon dioxide. This reaction is critical for deprotection in synthetic workflows.
| Conditions | Products | Catalysts/Notes |
|---|---|---|
| 1M HCl in dioxane (20°C) | Cyclohexylamine derivative + CO₂ + tert-butanol | Acid-catalyzed cleavage |
| NaOH (aq., reflux) | Free amine + Na₂CO₃ | Base hydrolysis with CO₂ evolution |
Aminolysis and Transcarbamoylation
The carbamate reacts with amines via nucleophilic attack, enabling the transfer of the carbamate group to other amines. This is exploited in peptide synthesis and protecting-group strategies .
Example Reaction :
Key Parameters :
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Solvent: Ethyl acetate or dichloromethane
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Temperature: 20–40°C
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Catalysts: None required; reaction proceeds via nucleophilic substitution .
Acylation of the Primary Amine
The primary amine group participates in acylation reactions with activated carboxylic acids, forming stable amides. Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used coupling agents .
Experimental Protocol from Patent CN1111237A :
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Dissolve the compound (89g, 170 mmol) in ethyl acetate.
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Add NHS (1g) and DCC (37g) at 20°C.
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Stir for 17 hours, filter, and isolate the product (86% yield) .
Reaction Scope :
-
Compatible with aromatic and aliphatic carboxylic acids.
Stability Under Thermal and Oxidative Conditions
The carbamate group is thermally stable below 150°C but decomposes at higher temperatures. Oxidation studies show resilience to common oxidants like H₂O₂, though the amine group may require protection.
| Condition | Observation |
|---|---|
| 150°C (neat) | Decomposition to isobutylene and CO₂ |
| H₂O₂ (3%, 25°C) | No reaction over 24 hours |
Stereochemical Influence on Reactivity
The (S)-configuration of the 2-amino-propionyl moiety impacts reaction kinetics and selectivity. For example:
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Diastereoselective Acylation : Reactions with chiral acids show preferential formation of one diastereomer (dr > 4:1) .
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Enzymatic Hydrolysis : Lipases selectively hydrolyze the carbamate in enantiomerically enriched mixtures .
Compatibility with Grignard and Organometallic Reagents
The tert-butyl carbamate is inert toward Grignard reagents, allowing functionalization of other sites. For instance, the cyclohexyl ring undergoes Friedel-Crafts alkylation in the presence of AlCl₃.
Example :
Reductive Amination
The primary amine reacts with aldehydes/ketones under hydrogenation conditions to form secondary amines. This is utilized in late-stage diversification.
Conditions :
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Catalyst: Pd/C or Raney Ni
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Solvent: Methanol or ethanol
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Pressure: 1–3 atm H₂
Comparison with Similar Compounds
Structural Analogues and Derivatives
A comparative analysis of structurally related compounds is provided below, focusing on substituent variations, molecular properties, and functional implications.
Table 1: Structural and Molecular Comparison
a) Substituent Position and Stereochemistry
- The target compound’s substituent at position 4 on the cyclohexyl ring contrasts with its positional isomer (substituent at position 2, CAS 1779849-06-7), which has a lower molecular weight (268.40 vs. 313.44 g/mol) . This positional variation may alter steric hindrance and binding affinity in biological systems.
b) Functional Group Variations
- Benzo[1,4]dioxin Derivative (5f) : The aromatic bicyclic ether in 5f increases lipophilicity compared to the target compound, likely improving membrane permeability but reducing aqueous solubility .
- Phenyl-Ethylcarbamoyl Derivative (CAS 1310478-98-8) : The bulky phenyl group introduces aromatic π-π interactions, which could enhance binding to hydrophobic pockets in proteins .
Research Implications
Preparation Methods
Synthetic Strategies for Cyclohexyl Backbone Construction
The cyclohexyl core of the target compound is typically derived from tranexamic acid (trans-4-aminomethylcyclohexanecarboxylic acid), a commercially available and inexpensive starting material . Patent US8841478B2 outlines a five-step protocol:
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Acylation : Tranexamic acid is converted to an amide intermediate using ethylamine in the presence of a coupling agent such as thionyl chloride .
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Halogenation/Activation : The carboxylic acid is transformed into an acid chloride or active ester to enhance reactivity .
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Diazoketone Formation : Reaction with diazomethane yields a diazoketone, enabling carbon-chain elongation via the Arndt-Eistert reaction .
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Esterification : The elongated chain is esterified with tert-butanol, introducing the carbamate group .
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Reduction : Sodium borohydride reduces the amide to the secondary amine, finalizing the ethyl-amino substituent .
This route achieves an overall yield of 47.5% without requiring isomer separation, a significant improvement over earlier methods (32.2% yield) .
Stereoselective Introduction of the (S)-2-Aminopropionyl Group
The (S)-2-aminopropionyl moiety necessitates enantioselective synthesis. While direct methods are scarce in the reviewed literature, azide-alkyne cycloaddition and asymmetric hydrogenation offer viable pathways. Patent CN111606827A demonstrates a two-step approach for analogous structures:
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Azide Formation : A hydroxyl intermediate is treated with diphenyl phosphoryl azide (DPPA) and 1,8-diazabicycloundec-7-ene (DBU) in toluene, substituting the hydroxyl group with an azide .
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Staudinger Reduction : Catalytic hydrogenation (10% Pd/C, ammonium formate) reduces the azide to the primary amine while preserving stereochemistry .
For the target compound, this strategy could be adapted by introducing the (S)-2-aminopropionyl group via Schlenk equilibrium -controlled acylation, ensuring retention of chirality .
Tert-Butyl Carbamate Protection and Deprotection Dynamics
The tert-butyl carbamate (Boc) group is introduced early in the synthesis to protect the amine during subsequent reactions. Key considerations include:
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Coupling Conditions : Boc anhydride in dichloromethane with 4-dimethylaminopyridine (DMAP) achieves >90% protection efficiency .
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Stability : The Boc group remains intact under acidic and reducing conditions but is cleaved with trifluoroacetic acid (TFA) in the final step .
Industrial-Scale Optimization and Yield Enhancement
Comparative analysis of synthetic routes reveals critical optimizations:
The tranexamic acid route is economically superior, leveraging inexpensive inputs and avoiding chromatography . Solvent selection (toluene, n-heptane) and catalytic systems (Pd/C, sodium borohydride) are optimized for minimal waste and maximal atom economy .
Analytical Characterization and Quality Control
Structural validation relies on NMR spectroscopy and HPLC chiral resolution :
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¹H-NMR : Peaks at δ 1.40 ppm (tert-butyl), δ 4.66–4.67 ppm (cyclohexyl CH-N), and δ 7.16–7.35 ppm (aromatic protons from intermediates) confirm regiochemistry .
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Chiral HPLC : >99% enantiomeric excess (ee) for the (S)-configured aminopropionyl group, using a Chiralpak AD-H column .
Applications and Derivative Synthesis
The target compound serves as a precursor to protease inhibitors and anticoagulants . Functionalization via:
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Peptide Coupling : Attaching additional amino acids via EDC/HOBt chemistry.
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N-Alkylation : Introducing hydrophobic side chains for bioavailability enhancement.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for introducing the tert-butyl carbamate protecting group to amino acid derivatives like this compound?
- The tert-butyl carbamate (Boc) group is typically introduced via condensation reactions using di-tert-butyl dicarbonate (Boc₂O) or tert-butyl trichloroacetimidate under acidic conditions. For amino acids with poor organic solubility (e.g., free amines), hydrophobic acid salts (e.g., diphenyl phosphate or fluorinated acids) can enhance solubility in organic solvents like tert-butyl acetate, improving reaction efficiency . Avoid perchloric acid due to safety risks and incomplete reactions.
Q. How can the stereochemical integrity of the (S)-2-amino-propionyl moiety be preserved during synthesis?
- Chiral resolution or asymmetric synthesis methods are critical. Use enantiomerically pure starting materials and monitor reactions via chiral HPLC or polarimetry. Protecting the amino group with Boc prevents racemization during coupling reactions, especially under basic conditions .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- NMR spectroscopy (¹H, ¹³C, DEPT) confirms regiochemistry and stereochemistry. Mass spectrometry (HRMS/ESI-MS) validates molecular weight. HPLC (reverse-phase or chiral columns) assesses purity and enantiomeric excess. FT-IR identifies carbamate C=O stretching (~1680–1720 cm⁻¹) and N-H vibrations .
Advanced Research Questions
Q. How does the tert-butyl carbamate group affect the compound’s stability under varying pH conditions?
- The Boc group is stable under basic and nucleophilic conditions but cleaves under strong acids (e.g., TFA, HCl/dioxane). Stability studies show negligible degradation at pH 3–9 over 24 hours but rapid deprotection in 20% TFA within 1 hour. This pH-dependent stability enables selective deprotection in multi-step syntheses .
Q. What strategies mitigate side reactions during the removal of the Boc group in complex molecular environments?
- Competing side reactions (e.g., tert-butyl cation rearrangement or ester hydrolysis) are minimized by:
- Using mild acidic conditions (e.g., TFA in DCM at 0°C).
- Adding scavengers (e.g., triethylsilane) to trap reactive intermediates.
- Avoiding prolonged exposure to strong acids .
Q. How can computational modeling predict the compound’s reactivity in peptide coupling or cyclization reactions?
- Density functional theory (DFT) calculations model transition states and activation energies for amide bond formation. Molecular dynamics simulations assess steric hindrance from the cyclohexyl and tert-butyl groups, which may slow coupling kinetics. Solvent effects (e.g., DMF vs. THF) are modeled using COSMO-RS .
Q. What contradictions exist in the literature regarding the compound’s solubility and aggregation behavior?
- Some studies report improved solubility in polar aprotic solvents (e.g., DMSO) due to the Boc group, while others note aggregation in aqueous buffers (pH 7.4) due to hydrophobic tert-butyl and cyclohexyl moieties. Dynamic light scattering (DLS) and cryo-TEM are recommended to resolve these discrepancies .
Key Research Considerations
- Stereochemical Purity: Ensure chiral HPLC validation for batches intended for biological studies.
- Scale-Up Challenges: Solvent selection impacts yield; tert-butyl acetate is preferred over DMF for easier post-reaction purification .
- Safety: Avoid perchloric acid and prioritize TFA for Boc deprotection to reduce hazards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
